

## Commercial suppliers and availability of 4-Methylsulfonylacetophenone

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Compound of Interest		
Compound Name:	4-Methylsulfonylacetophenone	
Cat. No.:	B052587	Get Quote

An In-Depth Technical Guide to **4-Methylsulfonylacetophenone** for Researchers and Drug Development Professionals

#### Introduction

**4-Methylsulfonylacetophenone**, also known as **1-**(4-methylsulfonylphenyl)ethanone, is a key organic intermediate widely utilized in medicinal chemistry and the synthesis of complex organic molecules.[1][2] Its chemical structure features a ketone and a methylsulfonyl group attached to a phenyl ring, imparting specific reactivity that makes it a valuable precursor for various active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, relevant experimental protocols, and safety information, tailored for professionals in research and drug development.

#### **Commercial Availability**

**4-Methylsulfonylacetophenone** is readily available from a variety of chemical suppliers, catering to both small-scale research and larger-volume industrial needs.[1] Purity levels are typically high, often exceeding 97-98%, which is crucial for reliable and reproducible experimental outcomes.[1][3] The compound is generally supplied as a white to slightly yellow crystalline powder.[1][4]

Below is a summary of prominent commercial suppliers and the typical grades of **4-Methylsulfonylacetophenone** they offer.



Supplier	Typical Purity	Available Quantities	CAS Number	Notes
TCI America	>98.0% (GC)[3] [5]	25 g, 250 g	10297-73-1	Marketed for laboratory use.[1] [5][6]
Sigma-Aldrich (Merck)	97%	Gram to bulk scales	10297-73-1	Provides detailed safety and handling information.
Thermo Scientific Chemicals	97+%[2]	1 g, 5 g	10297-73-1	Offers specification sheets for their products.[2]
Synthonix	97%	5 g, 10 g, 25 g, 100 g, 500 g	10297-73-1	Provides pricing for various quantities on their website.
AKSci	98% (Min. Purity Spec)	5 g, 25 g, 100 g, 500 g	10297-73-1	Products are stocked and shipped from California, USA.
MedchemExpres s	Research Grade	Inquire for quantities	10297-73-1	Marketed as a biochemical reagent for life science research.[7]
Manchester Organics	Inquire for purity	Inquire for quantities	10297-73-1	Offers bulk quotation requests.[8]
Klivon	>90%, >95%, >97% (HPLC)	25 mg, 100 mg, 1 g, 5 g	10297-73-1	An impurity of Etoricoxib; offers different purity grades.[9][10]



## **Physicochemical and Spectroscopic Properties**

A thorough understanding of the compound's properties is essential for its application in synthesis and analysis.

**Ouantitative Data** 

Property	Value	Source
CAS Number	10297-73-1	[2][3][6]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub> S	[2][9]
Molecular Weight	198.24 g/mol	[6][7][9]
IUPAC Name	1-(4- methylsulfonylphenyl)ethanone	[7][9]
Appearance	White to light yellow crystalline powder or needles	[1][3][4]
Melting Point	126-132 °C	[1]
Boiling Point	~385.4 °C at 760 mmHg (estimated)	[1]
Solubility	DMSO (Slightly), Methanol (Slightly, Heated)	[4]
InChI Key	KAVZYDHKJNABPC- UHFFFAOYSA-N	[2]
SMILES	CC(=O)c1ccc(cc1)S(C)(=O)=O	[2]

## **Spectroscopic Data**

- ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methyl protons of the acetyl group, the methyl protons of the sulfonyl group, and the aromatic protons on the disubstituted benzene ring.
- ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the methyl carbons, and the aromatic carbons.



- Infrared (IR) Spectroscopy: The IR spectrum typically displays a strong absorption band for the carbonyl (C=O) stretching vibration around 1700-1750 cm<sup>-1</sup> and characteristic bands for the sulfonyl group (S=O) stretches.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) and a fragmentation pattern consistent with the structure.[7]

#### **Experimental Protocols**

The following protocols are based on methodologies described in the scientific literature and are provided for illustrative purposes. Researchers should always consult the original literature and perform appropriate risk assessments before conducting any experiment.

## Protocol 1: Synthesis of 4-Methylsulfonylacetophenone via Oxidation

This protocol describes the synthesis of the title compound from its thioether precursor, 4-(methylthio)acetophenone. This is a common and effective method.

Reaction Scheme: 4-(Methylthio)acetophenone → **4-Methylsulfonylacetophenone** 

#### Materials:

- 4-(Methylthio)acetophenone
- Hydrogen Peroxide (50%)
- Sodium Tungstate
- Sulfuric Acid
- 1,2-Dichloroethane (EDC) or other suitable solvent
- Saturated Sodium Bicarbonate solution
- Brine

#### Procedure:



- Dissolve 4-(methylthio)acetophenone in 1,2-dichloroethane (EDC).
- To this solution, add water, a catalytic amount of sodium tungstate, and a catalytic amount of sulfuric acid.[3]
- Heat the reaction mixture to 40-45 °C.[3]
- Add 50% hydrogen peroxide dropwise to the mixture, maintaining the temperature at 50 °C.
- After the addition is complete, age the mixture for approximately 3 hours at 50 °C to ensure the reaction goes to completion.[3]
- Cool the mixture and separate the organic layer.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine to neutralize any remaining acid and remove water-soluble impurities.[3]
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- The crude **4-Methylsulfonylacetophenone** can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and petroleum ether) to obtain a white to off-white solid.[11]

## Protocol 2: Bromination of 4-Methylsulfonylacetophenone

This compound is often used as a precursor for further synthesis. One common subsequent reaction is the alpha-bromination of the ketone, which creates a valuable intermediate for building more complex molecules, such as Rofecoxib.[3]

Reaction Scheme: **4-Methylsulfonylacetophenone** → 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

Materials:



- · 4-Methylsulfonylacetophenone
- Bromine (Br2)
- · Hydrobromic Acid (HBr, 48%) as an initiator
- 1,2-Dichloroethane (EDC) or other suitable solvent
- Saturated Sodium Bicarbonate solution
- Water
- Brine

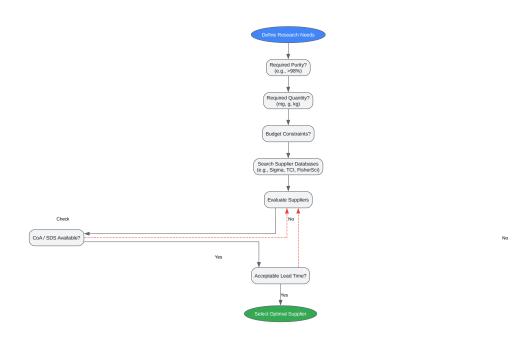
#### Procedure:

- Dissolve the **4-Methylsulfonylacetophenone** synthesized in Protocol 1 in EDC.
- Initiate the reaction by adding a small amount of 48% HBr.[3]
- Slowly add bromine (Br<sub>2</sub>) to the solution over several hours while maintaining the temperature at approximately 25 ± 3 °C.[3]
- After the addition is complete, allow the mixture to age for 2-3 hours.
- Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to quench unreacted bromine and HBr, and finally with brine.[3]
- Dry the organic layer over an anhydrous drying agent.
- Concentrate the solution under reduced pressure to afford 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, which can be used in subsequent steps.

# Mandatory Visualizations Supplier Selection Workflow

The following diagram illustrates a logical workflow for researchers to select an appropriate commercial supplier for **4-Methylsulfonylacetophenone**.





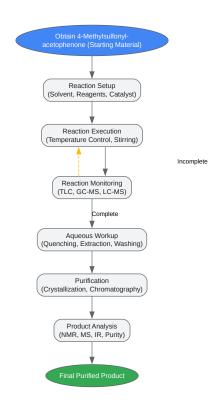
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Caption: Logical workflow for selecting a commercial supplier.

### **General Experimental Workflow**

This diagram outlines a typical experimental workflow when using **4-Methylsulfonylacetophenone** as a starting material in organic synthesis.





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Caption: General workflow for synthesis using the target compound.

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